2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
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Overview
Description
2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of two thioxo groups and a carboxylic acid group attached to a tetrahydropyrimidine ring. Its unique structure makes it an interesting subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with malonic acid derivatives in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thioxo groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioxo groups can yield thiol derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Esters and amides.
Scientific Research Applications
2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exerts its effects is often related to its ability to interact with biological macromolecules. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioxo groups may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Similar structure but with oxo groups instead of thioxo groups.
1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Contains additional methyl groups on the nitrogen atoms.
Uniqueness
2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to the presence of thioxo groups, which impart distinct chemical reactivity and biological activity compared to its oxo analogs. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
CAS No. |
6307-60-4 |
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Molecular Formula |
C5H4N2O2S2 |
Molecular Weight |
188.2 g/mol |
IUPAC Name |
2,4-bis(sulfanylidene)-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S2/c8-4(9)2-1-3(10)7-5(11)6-2/h1H,(H,8,9)(H2,6,7,10,11) |
InChI Key |
OJKZXFLPCKBOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)NC1=S)C(=O)O |
Origin of Product |
United States |
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